N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
Description
Molecular Formula: C₁₄H₁₄ClN₃O
Structural Features:
- Aryl Substituents: A 3-chloro-4-methylphenyl group and a 3-methyl-2-pyridinyl group linked via a urea bridge.
- Key Properties:
- Applications: While direct patent or application data are unavailable for this compound, structurally related urea derivatives are widely used in agrochemicals, particularly herbicides .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-5-6-11(8-12(9)15)17-14(19)18-13-10(2)4-3-7-16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKSVHCZMYXYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853319-25-2 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(3-METHYL-2-PYRIDINYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-4-methylaniline+3-methyl-2-pyridinecarboxylic acid chloride→N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Products with the chloro group replaced by the nucleophile.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-N’-(3-methyl-2-pyridinyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Bioactivity
N-(2-Chloro-4-Pyridinyl)-N'-Phenylurea (CAS 68157-60-8)
- Structural Difference : Chlorine at the 2-position of the pyridine ring vs. 3-methyl-2-pyridinyl in the target compound.
- Applications: Marketed for agrochemical use, with detailed safety and handling protocols .
N-(2-Chloro-6-Methylphenyl)-N'-(4-Pyridinyl)Urea
- Structural Difference : Chlorine at the 2-position and methyl at the 6-position on the phenyl ring, paired with a 4-pyridinyl group.
- Molecular Weight : 275.733 g/mol (identical to the target compound but differing in substituent positions).
- Implications : Positional isomerism significantly affects herbicidal activity. For example, the 3-chloro-4-methylphenyl group in the target compound may improve lipid solubility compared to the 2-chloro-6-methylphenyl analog .
N,N-Dimethyl-N'-(3-Chloro-4-Methylphenyl)Urea
Physicochemical Properties
*Estimated from structural analogs; †Calculated using ChemDraw; ‡Predicted via QSAR.
Toxicological and Environmental Profiles
- Target Compound: No explicit toxicity data available. The presence of a pyridinyl group may reduce mammalian toxicity compared to purely aryl-substituted ureas .
- N,N-Dimethyl-N'-(3-Chloro-4-Methylphenyl)Urea : Classified as moderately toxic (LD₅₀ > 500 mg/kg in rats), with environmental persistence due to stable urea linkage .
- Fluometuron: Known groundwater contaminant; the target compound’s methylpyridinyl group may enhance biodegradability .
Q & A
Basic: How can the structural integrity of N-(3-chloro-4-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea be confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₁₄ClN₃O) and collision cross-section (CCS) values (e.g., 162.3 Ų for [M+H]⁺) for adduct identification .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination if crystallizable. This resolves bond lengths, angles, and confirms the urea linkage and substituent positions .
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR to verify aromatic protons (3-chloro-4-methylphenyl and 3-methyl-2-pyridinyl groups) and urea NH signals. Compare with predicted shifts from computational tools like ACD/Labs.
Basic: What synthetic strategies are viable for preparing this compound?
Methodological Answer:
- Urea Coupling: React 3-chloro-4-methylphenyl isocyanate with 3-methyl-2-aminopyridine under anhydrous conditions (e.g., in THF or DMF). Monitor reaction progress via TLC or HPLC .
- Alternative Route: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the respective amines and carbonyl sources. Optimize solvent polarity to enhance yield .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to isolate the product. Validate purity via HPLC (≥95%) .
Advanced: How can computational modeling predict the bioactivity of this compound given limited experimental data?
Methodological Answer:
- QSAR Studies: Train models using descriptors like logP, polar surface area, and CCS values to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes) based on structural analogs (e.g., urea derivatives in ). Validate with molecular dynamics simulations .
- ADMET Prediction: Utilize SwissADME or ADMETLab to assess toxicity risks and metabolic stability. Cross-reference with similar compounds (e.g., ’s piperidinecarboxamide) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS to detect impurities (e.g., incomplete urea formation or hydrolysis products). Compare fragmentation patterns with CCS data .
- Reaction Optimization: Apply Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. Use response surface methodology to maximize yield .
- Mechanistic Studies: Perform in-situ IR spectroscopy to monitor isocyanate consumption or intermediate formation. Correlate with DFT calculations of reaction pathways .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS Method Development: Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) to separate the compound from matrix interferences. Use CCS values (e.g., 167.2 Ų for [M-H]⁻) for confident identification .
- Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion. Use isotope-labeled internal standards (e.g., ¹³C-labeled urea) for accurate quantification .
- Limit of Detection (LOD): Validate sensitivity using serial dilutions. Aim for LOD < 1 ng/mL in biological samples (e.g., plasma) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-methylpyridinyl with 4-fluorophenyl) and test bioactivity in assays (e.g., kinase inhibition) .
- Pharmacophore Mapping: Identify critical features (e.g., urea moiety, chloro group) using MOE or Schrödinger. Compare with active analogs (e.g., ’s triazole derivatives) .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Cl position, logD) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
